3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a quinoline moiety, a thienopyrimidine core, and a fluorophenyl group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the thienopyrimidine core, which can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor. The quinoline moiety is then introduced through a nucleophilic substitution reaction, where a 3,4-dihydroquinoline derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is of significant interest. It can be used to design and synthesize new drugs with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Medicine
Medicinally, the compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thienopyrimidine core can inhibit enzyme activity by binding to the active site. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, such as anti-malarial and anti-cancer properties.
Thienopyrimidine derivatives: These compounds have the thienopyrimidine core and are known for their kinase inhibitory activities.
Fluorophenyl compounds: These compounds contain the fluorophenyl group, which is often used to enhance the pharmacokinetic properties of drugs.
Uniqueness
The uniqueness of 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its combination of structural features, which confer a broad spectrum of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S/c24-17-9-7-15(8-10-17)18-13-30-22-21(18)25-14-26(23(22)29)12-20(28)27-11-3-5-16-4-1-2-6-19(16)27/h1-2,4,6-10,13-14H,3,5,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQXWWHQOZXBBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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